(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide
Description
Properties
IUPAC Name |
(E)-3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-4-1-7(2-5-8)3-6-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGMEUTAWDVDU-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Attachment to the phenyl ring: The hydrazinecarbonyl intermediate is then reacted with a phenyl derivative to form the desired phenyl-hydrazinecarbonyl compound.
Formation of N-hydroxyacrylamide: The final step involves the reaction of the phenyl-hydrazinecarbonyl compound with an acrylamide derivative under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbonyl and N-hydroxyacrylamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent environments to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, while the N-hydroxyacrylamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of N-Hydroxyacrylamide-Based HDAC Inhibitors
Key Observations :
- Hydrazinecarbonyl vs.
- Substituent Bulk: Bulky substituents in Panobinostat and Pracinostat improve isoform selectivity (e.g., HDAC6) but reduce blood-brain barrier penetration compared to the smaller hydrazinecarbonyl group .
Table 2: Comparative Anticancer and Toxicity Data
Mechanistic Insights :
- The target compound exhibits broader HDAC isoform inhibition than Vorinostat, likely due to its hydrazinecarbonyl group’s flexibility in binding catalytic zinc ions .
- Unlike Panobinostat, it shows lower hematological toxicity, attributed to reduced off-target interactions with zinc-dependent non-HDAC proteins .
Toxicity Comparison with Pioneering Compounds
This makes it a safer candidate for preclinical development compared to earlier HDAC inhibitor scaffolds.
Biological Activity
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide, with the CAS number 1223593-76-7, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research landscape.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The authors attributed this effect to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
- Research Findings : In vitro assays reported by Johnson et al. (2022) revealed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been identified as a non-selective inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
- Experimental Data : A study by Lee et al. (2024) reported that this compound inhibited HDAC activity with an IC value of 12 µM, suggesting its potential utility in epigenetic therapies .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide, and how are reaction conditions optimized?
The compound is synthesized via a multi-step approach. A key step involves coupling α-bromoacrylic acid with a hydrazinecarbonylphenyl intermediate in dimethylformamide (DMF) using EDCI as a coupling agent under ice-cooled conditions . Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and purification via column chromatography (Rf = 0.55–0.86) are critical for yield optimization (44–68%) and purity . Reaction monitoring by TLC ensures complete conversion of intermediates, such as acrylic acid to acid chloride, before hydroxylamine addition to form the hydroxamate group .
Q. How is structural confirmation achieved for this compound and its derivatives?
Structural elucidation relies on:
- NMR spectroscopy : Distinct peaks for the hydroxamate (-OH at δ 10.81 ppm), acrylamide (=CH- at δ 6.53–7.59 ppm), and aromatic protons confirm the (E)-configuration and substituent positions .
- Mass spectrometry (MS) : ESI-MS (e.g., m/z 333.0920 [M+H]⁺) validates molecular weight .
- Melting points : Sharp melting ranges (e.g., 174–175.8°C) indicate purity .
Q. What in vitro assays are used for preliminary biological evaluation?
- Cytotoxicity testing : MTT assays against cancer cell lines (e.g., PC-3, MCF-7) with IC₅₀ values calculated from triplicate experiments .
- Nitric oxide scavenging : Griess reagent quantifies nitrite reduction, assessing antioxidant potential .
- HDAC inhibition : Fluorometric assays using recombinant HDAC isoforms to measure IC₅₀ values, with belinostat as a positive control .
Advanced Research Questions
Q. How can structural modifications enhance HDAC inhibitory potency and selectivity?
- Hydroxamate headgroup optimization : Substitutions at the phenyl ring (e.g., 3-chloro-4-(3-fluorobenzyloxy)) improve HDAC isoform selectivity (e.g., HDAC6 over HDAC1) .
- Hybrid designs : Fusion with kinase inhibitors (e.g., quinazolin-4-yl-amine) creates dual-targeted agents, as seen in compound 23 (IC₅₀ = 0.12 µM for HDAC) .
- Stereoelectronic effects : Positional changes in the N-hydroxyacrylamide moiety reduce activity, emphasizing the role of Zn²⁺ chelation geometry .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Purity validation : Re-analyzation via HPLC (≥98% purity) and elemental analysis ensures compound integrity .
- Assay standardization : Consistent cell passage numbers, serum-free conditions, and controls (e.g., DMSO vehicle) minimize variability .
- Dose-response curves : Triplicate experiments with error margins <10% enhance reproducibility .
Q. What mechanistic insights explain its dual kinase/HDAC inhibition?
- Binding mode analysis : Molecular docking shows the hydroxamate group chelates HDAC catalytic Zn²⁺, while the acrylamide tail occupies the surface pocket. Quinazoline moieties target ATP-binding sites of kinases (e.g., EGFR) .
- Synergistic effects : Dual inhibition disrupts oncogenic signaling (e.g., PI3K/AKT) and epigenetic regulation simultaneously, as demonstrated in hybrid compound 22 (IC₅₀ = 0.09 µM for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
